5-Nitropyrimidine-4,6(1H,5H)-dione: A Versatile Heterocyclic Scaffold
5-Nitropyrimidine-4,6(1H,5H)-dione: A Versatile Heterocyclic Scaffold
Technical Guide for Research & Development
Introduction: Chemical Identity & Structural Dynamics[1][2]
5-Nitropyrimidine-4,6(1H,5H)-dione (CAS: 2164-83-2), widely recognized in practical synthesis as 4,6-dihydroxy-5-nitropyrimidine , represents a critical intermediate in the design of bioactive heterocycles and high-energy materials.[1]
For the medicinal chemist, this compound is not merely a static reagent but a dynamic scaffold.[1] Its utility stems from the electron-withdrawing nitro group at the C5 position, which profoundly alters the electronic landscape of the pyrimidine ring, enhancing the acidity of the hydroxyl/amide protons and activating the C4/C6 positions for nucleophilic attack upon functionalization.[1]
Tautomeric Equilibrium
The nomenclature "1H,5H-dione" implies a specific keto-form, yet in solution, the molecule exists in a complex equilibrium.[1] The nitro group stabilizes the anionic forms, making the compound significantly more acidic than its non-nitrated precursor.[1] Understanding this equilibrium is vital for predicting solubility and reactivity during scale-up.[1]
Figure 1: Tautomeric equilibrium of 5-nitropyrimidine-4,6-dione.[1] The keto-enol and diol forms often dominate in polar aprotic solvents used for nucleophilic substitutions.[1]
Physicochemical Profile
The introduction of the nitro group at C5 introduces a strong dipole and hydrogen-bond accepting capability, drastically reducing solubility in non-polar solvents compared to the non-nitrated parent.[1]
| Property | Value / Description | Context for R&D |
| CAS Number | 2164-83-2 | Primary identifier for procurement. |
| Molecular Formula | C₄H₃N₃O₄ | MW: 157.08 g/mol .[1][2][3][4] |
| Appearance | Yellow to Amber Crystalline Powder | Color intensity correlates with purity; dark orange indicates oxidation/impurities.[1] |
| Melting Point | >300 °C (Decomposes) | High lattice energy requires high-boiling solvents for recrystallization.[1] |
| pKa | ~8.06 | Acidic.[1] Soluble in aqueous bases (NaOH, Na₂CO₃) forming stable salts.[1] |
| Solubility | DMSO, DMF, MeOH (Hot), Aqueous Base | Poor solubility in DCM or Et₂O requires specialized extraction protocols.[1] |
Synthesis & Purification Protocol
Objective: Synthesis of 5-nitro-4,6-dihydroxypyrimidine via electrophilic aromatic substitution.
Mechanism: The reaction proceeds via the nitration of 4,6-dihydroxypyrimidine.[1][5] Despite the electron-deficient nature of the pyrimidine ring, the two electron-donating hydroxyl groups (or their tautomeric keto equivalents) activate the C5 position sufficiently for attack by the nitronium ion (
Experimental Workflow
-
Reagents: 4,6-Dihydroxypyrimidine (1.0 eq), Fuming Nitric Acid (
, d=1.5), Glacial Acetic Acid. -
Procedure:
-
Suspend 4,6-dihydroxypyrimidine in glacial acetic acid at 15–20 °C.
-
Critical Step: Add fuming
dropwise.[1] Maintain temperature < 30 °C. Why? Exotherms can lead to oxidative ring opening or runaway decomposition.[1] -
Stir for 2–4 hours. The suspension will thicken and change color to yellow/lime green.[1]
-
Pour the mixture onto crushed ice (quenching).
-
-
Purification (Self-Validating):
-
Yield: Typically 70–85%.[1]
Reactivity & Functionalization[1]
The primary value of 5-nitropyrimidine-4,6-dione lies in its conversion to 4,6-dichloro-5-nitropyrimidine , a "privileged scaffold" for generating kinase inhibitors and adenosine receptor antagonists.[1]
Key Transformation: Chlorination
Direct nucleophilic substitution on the dione is difficult.[1] Conversion to the dichloro-derivative transforms the C4/C6 positions into highly electrophilic sites susceptible to
Protocol Insight:
-
Reagent:
(Phosphorus oxychloride) serves as both solvent and reagent.[1] -
Catalyst:
-Dimethylaniline (DMA) or .[1] Role: Acts as a base to trap HCl and activates via formation of a Vilsmeier-Haack type intermediate.[1] -
Caution: The product, 4,6-dichloro-5-nitropyrimidine, is a potent skin sensitizer and lachrymator.[1]
Figure 2: Functionalization pathways.[1][3][6][7][8][9][10][11] The dichloro-intermediate is the gateway to complex drug candidates.
Applications in Drug Discovery & Energetics[1]
Medicinal Chemistry (Kinase Inhibitors)
The 5-nitro-4,6-functionalized pyrimidine core mimics the purine structure (adenine/guanine), allowing it to bind to the ATP-binding pocket of kinases.[1]
-
Mechanism: The nitro group is often reduced to an amine (
) after C4/C6 substitution.[1] This 5-amino group can then form a hydrogen bond with the "hinge region" of the kinase enzyme, a critical interaction for potency.[1] -
Target: Janus Kinase 3 (JAK3) inhibitors often utilize this scaffold to modulate immune response.[1]
Energetic Materials (FOX-7 Precursors)
While 1,1-diamino-2,2-dinitroethene (FOX-7 ) is typically synthesized from 2-methylpyrimidine-4,6-dione, the 5-nitropyrimidine-4,6-dione core shares the same high-energy density characteristics.[1]
-
Relevance: Research into the nitration kinetics of this scaffold provides data for modeling the thermal stability and sensitivity of insensitive munitions.
References
-
Synthesis & Properties: 4,6-Dihydroxy-5-nitropyrimidine. ChemicalBook. Retrieved from [1]
-
Nitration Kinetics & Energetics: Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Institute of Industrial Organic Chemistry.[1][6] Retrieved from
-
Medicinal Application: Synthesis and Energetic Properties of N-Substituted Pyrimidines. BenchChem. Retrieved from [1]
-
Tautomerism: Keto-enol tautomerization of pyrimido derivatives. ResearchGate. Retrieved from [1]
Sources
- 1. CAS 2164-83-2: 6-Hydroxy-5-nitro-4(3H)-pyrimidinone [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4,6-二羟基-5-硝基嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. canbipharm.com [canbipharm.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
